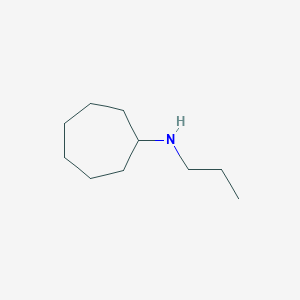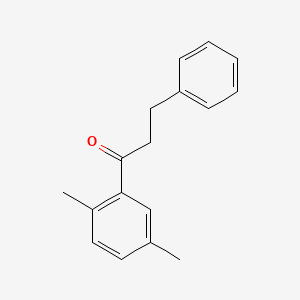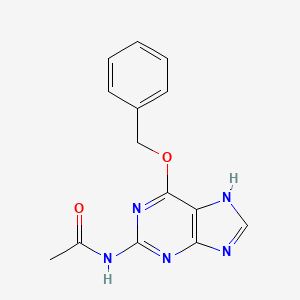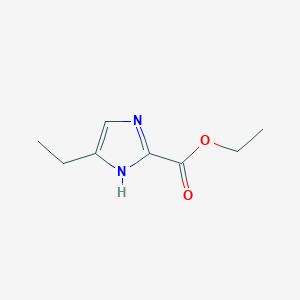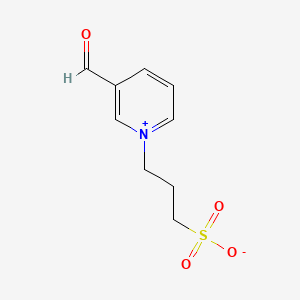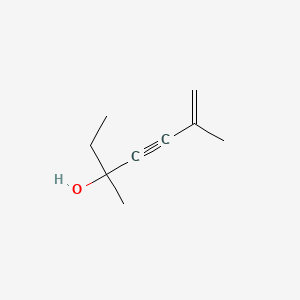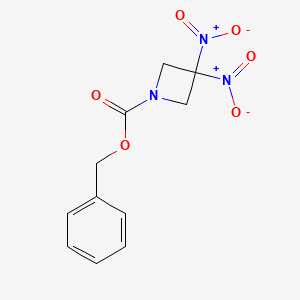
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester
描述
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester, also known as DNPA or DNP-AM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DNPA is a nitric oxide donor, which means it can release nitric oxide in a controlled manner, making it useful in various biochemical and physiological studies. In
作用机制
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester releases nitric oxide, which is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and neurotransmission. Nitric oxide reacts with guanylate cyclase, which leads to the production of cyclic guanosine monophosphate (cGMP), a secondary messenger that regulates various cellular functions.
生化和生理效应
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has been shown to have the following biochemical and physiological effects:
1. Vasodilation: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester increases blood flow by relaxing blood vessels, which can be useful in treating cardiovascular diseases.
2. Anti-Inflammatory: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester reduces inflammation by inhibiting the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
3. Neuroprotection: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester protects neurons from oxidative stress and improves cognitive function, making it a potential treatment for neurodegenerative diseases.
4. Anti-Cancer: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester inhibits the growth of cancer cells and induces apoptosis, making it a potential treatment for cancer.
实验室实验的优点和局限性
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has several advantages and limitations for lab experiments, including:
Advantages:
1. Controlled Nitric Oxide Release: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester releases nitric oxide in a controlled manner, which allows researchers to study the effects of nitric oxide on various physiological processes.
2. Low Toxicity: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has low toxicity, making it safe for use in animal models.
3. Easy to Synthesize: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester can be synthesized using a multi-step process that is relatively easy to perform.
Limitations:
1. Limited Solubility: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has limited solubility in water, which can make it difficult to use in some experiments.
2. Short Half-Life: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has a short half-life, which means it needs to be administered frequently to maintain its effects.
3. Potential Side Effects: While 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has low toxicity, it can still have potential side effects, such as hypotension and headache.
未来方向
There are several future directions for research on 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester, including:
1. Development of Novel Nitric Oxide Donors: Researchers can use the knowledge gained from studying 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester to develop novel nitric oxide donors with improved properties, such as increased solubility and longer half-life.
2. Treatment of Cardiovascular Diseases: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has shown promise as a treatment for cardiovascular diseases, and further research can explore its potential therapeutic applications.
3. Treatment of Neurodegenerative Diseases: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has shown neuroprotective effects and can be further studied as a potential treatment for neurodegenerative diseases.
4. Treatment of Cancer: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has shown anti-cancer effects, and further research can explore its potential as a cancer treatment.
Conclusion
In conclusion, 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester is a chemical compound that has potential applications in various scientific fields, including cardiovascular research, neurological research, and cancer research. 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester releases nitric oxide in a controlled manner, which makes it useful in studying the effects of nitric oxide on various physiological processes. While 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has several advantages for lab experiments, it also has limitations, such as limited solubility and short half-life. Future research can explore the potential therapeutic applications of 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester and develop novel nitric oxide donors with improved properties.
科学研究应用
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has been used in various scientific studies, including:
1. Cardiovascular Research: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has been shown to increase blood flow and reduce blood pressure in animal models, making it a potential treatment for cardiovascular diseases.
2. Neurological Research: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has been shown to protect neurons from oxidative stress and improve cognitive function in animal models, making it a potential treatment for neurodegenerative diseases.
3. Cancer Research: 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro, making it a potential treatment for cancer.
属性
IUPAC Name |
benzyl 3,3-dinitroazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-10(20-6-9-4-2-1-3-5-9)12-7-11(8-12,13(16)17)14(18)19/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYCEHLBGDGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440098 | |
| Record name | 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |
CAS RN |
147636-85-9 | |
| Record name | 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



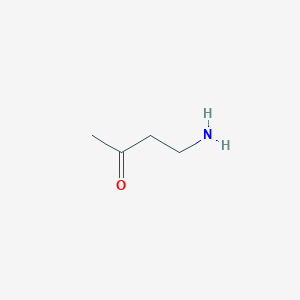

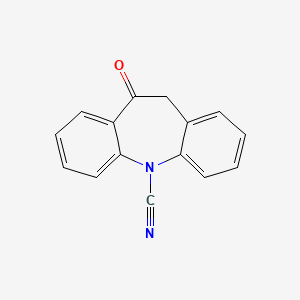
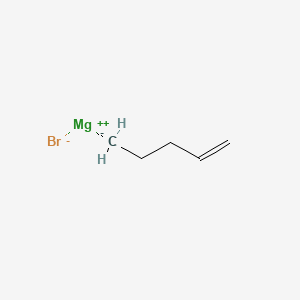
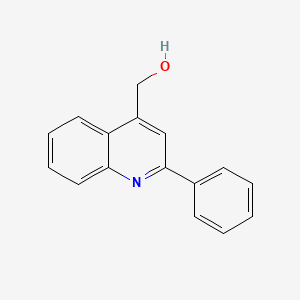
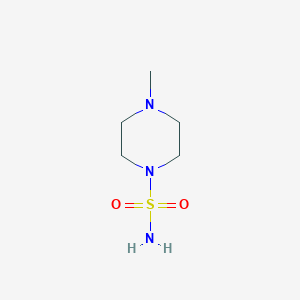
![Oxazolo[4,5-C]pyridine](/img/structure/B1611411.png)
